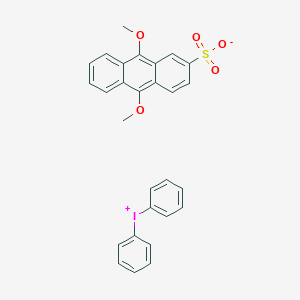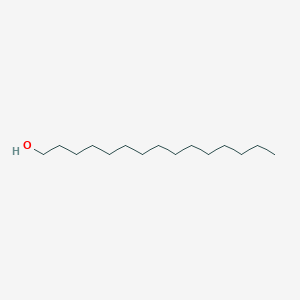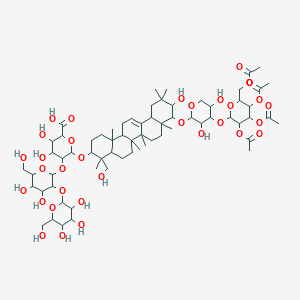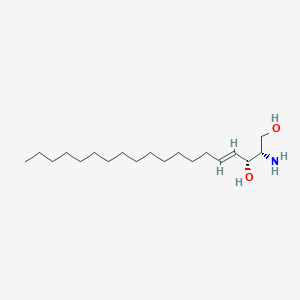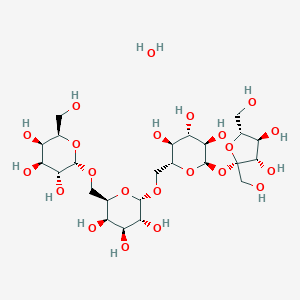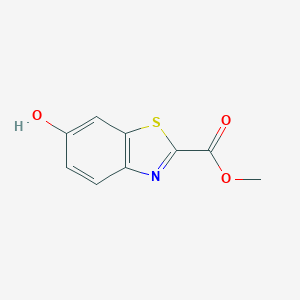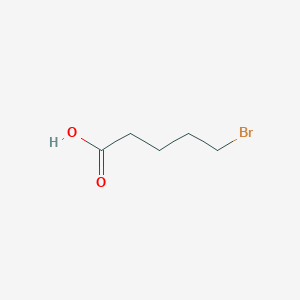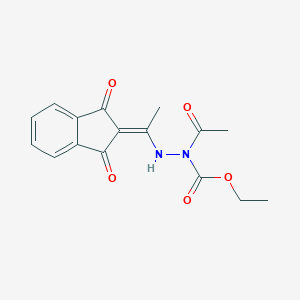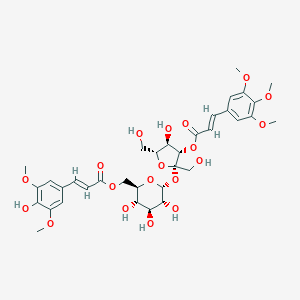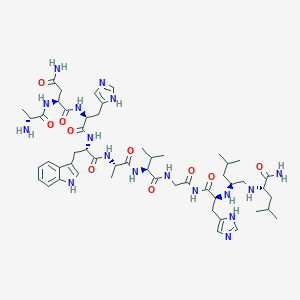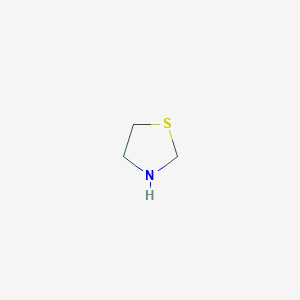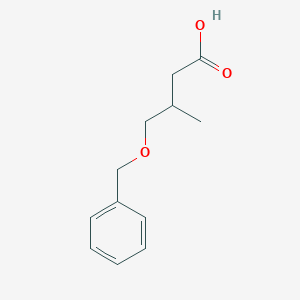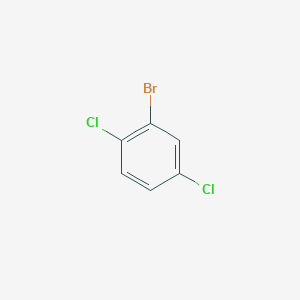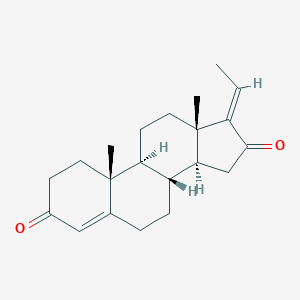
黄花酮
描述
Xanthiazone is a thiazinedione derivative isolated from the aqueous acetone extract of burweed fruit, specifically from the plant Xanthium strumarium. It is characterized by its unique molecular structure, which includes a 7-hydroxymethyl group and two 8,8-dimethyl groups on a 4,8-dihydrobenzo[1,4]thiazine-3,5-dione framework . This compound, along with other phenolic compounds, contributes to the bioactive profile of the plant.
Synthesis Analysis
The synthesis of xanthiazone has not been explicitly detailed in the provided papers. However, related compounds such as xanthiazinone derivatives have been synthesized and isolated from Xanthium sibiricum. These compounds were obtained using extensive spectroscopic analyses, ECD calculations, and single crystal X-ray diffractions . Synthesis of related xanthones has been reviewed, highlighting various methods such as the Grover, Shah, and Shah reaction, cyclodehydration, and electrophilic cycloacylation .
Molecular Structure Analysis
Xanthiazone's molecular structure was elucidated using 2D-NMR experiments and X-ray analysis . The structure of related compounds, xanthiazinones, was revised based on single crystal X-ray diffractions, which provided insights into the thiazinedione structure with a five-membered lactone ring . The molecular structure of xanthiazone is crucial for its biological activity, as it allows for specific interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of xanthiazone has not been extensively discussed in the provided papers. However, the reactivity of the xanthonic nucleus, which is structurally related to xanthiazone, has been highlighted as a key intermediate for the synthesis of other important classes of compounds . The synthesis of xanthones often involves reactions that can be applied to xanthiazone, such as cyclodehydration and electrophilic cycloacylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthiazone are inferred from its molecular structure and the properties of similar compounds. For instance, the presence of hydrogen bonding networks and hyperconjugative interactions contribute to the stability of related xanthene-based compounds . The anti-inflammatory and cytotoxic activities of xanthiazone and its derivatives have been evaluated, with some showing potent inhibitory effects against nitric oxide production in activated macrophage cells . However, specific physical properties such as melting point, solubility, and crystalline structure are not detailed in the provided papers.
Relevant Case Studies
Xanthiazone has been studied for its biological activities. For example, 2-hydroxy-xanthiazone exhibited potent inhibitory effects against nitric oxide production in lipopolysaccharide-activated RAW 264.7 mouse macrophage cells . Additionally, xanthiazone and its derivatives have been evaluated for their antibacterial and antifungal activities, although no significant inhibitions were observed against Candida albicans at the tested concentrations .
科学研究应用
-
Pharmacology
- Xanthiazone is a compound isolated from the fruits of Xanthium strumarium L .
- It’s part of a group of compounds known as thiazinediones .
- Other compounds isolated from the same fruit include 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside and 2-hydroxy-7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside .
- The methods of isolation and identification include extensive nuclear magnetic resonance spectroscopic and high-resolution electron spray ionization mass spectrum analysis .
- Some of these compounds exhibited cytotoxic activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines with half-maximal inhibitory concentration (IC50) values ranging from 27.0 ± 1.1 to 43.2 ± 1.8 μM .
-
Traditional Medicine
- Xanthium strumarium L., the plant from which Xanthiazone is derived, is a common and well-known traditional herbal medicine in China and Vietnam .
- The fruits of X. strumarium, named as “Cang-Er-Zi ” or “Chang-Er-Zi ” in China and “Ke Dau Ngua ” in Vietnam, were traditionally used to treat many diseases such as arthritis, urticaria, headache, rheumatism, nasal sinusitis, gastric ulcer, infections, and bacterial and fungal infections .
- Modern research shows that the extracts and compounds from X. strumarium possess wide-ranging pharmacological effects, including anti-allergic rhinitis (AR) effects, anti-tumor effects, anti-inflammatory and analgesic effects, insecticide and antiparasitic effects, antioxidant effects, antibacterial and antifungal effects, antidiabetic effects .
-
Chemistry
- Xanthiazone is part of a group of compounds known as thiazinediones .
- Other compounds isolated from the same fruit include 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside and 2-hydroxy-7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside .
- The methods of isolation and identification include extensive nuclear magnetic resonance spectroscopic and high-resolution electron spray ionization mass spectrum analysis .
-
Respiratory Medicine
- Xanthine derivatives, such as Theophylline, are used to treat bronchospasm caused by lung conditions such as asthma .
- Theophylline relaxes bronchial smooth muscle by inhibition of the enzyme phosphodiesterase and suppresses airway responsiveness to stimuli that cause bronchoconstriction .
- Theophylline is used for the long-term management of persistent asthma that is unresponsive to beta agonists or inhaled corticosteroids .
-
Stimulants and Bronchodilators
-
Chemical Research
- Xanthiazone is part of a group of compounds known as thiazinediones .
- Other compounds isolated from the same fruit include 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside and 2-hydroxy-7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside .
- The methods of isolation and identification include extensive nuclear magnetic resonance spectroscopic and high-resolution electron spray ionization mass spectrum analysis .
-
Respiratory Medicine
- Xanthine derivatives, such as Theophylline, are used to treat bronchospasm caused by lung conditions such as asthma .
- Theophylline relaxes bronchial smooth muscle by inhibition of the enzyme phosphodiesterase and suppresses airway responsiveness to stimuli that cause bronchoconstriction .
- Theophylline is used for the long-term management of persistent asthma that is unresponsive to beta agonists or inhaled corticosteroids .
-
Stimulants and Bronchodilators
安全和危害
属性
IUPAC Name |
7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBWKAXMIGTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthiazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



